Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate is a useful research compound. Its molecular formula is C11H8BrN3O2 and its molecular weight is 294.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a fused bicyclic structure comprising an imidazole ring and a pyridine ring. The presence of bromine and cyano groups contributes to its reactivity and biological properties. Below is a summary of its chemical identifiers:
Property | Details |
---|---|
IUPAC Name | This compound |
CAS Number | 2202830-01-9 |
Molecular Formula | C11H8BrN3O2 |
Molecular Weight | 296.10 g/mol |
The mechanism of action for this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The cyano group enhances the compound's ability to form hydrogen bonds and participate in electron transfer processes, which can inhibit enzyme activity or alter receptor functions.
Interaction with Enzymes
Research has indicated that this compound can inhibit various enzymes that are crucial for cellular processes. For instance, its structural similarity to known enzyme inhibitors suggests potential applications in targeting kinases or phosphatases involved in cancer progression .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. In vitro tests have shown efficacy against a range of bacterial strains, particularly those resistant to conventional antibiotics. For example, one study highlighted its specific inhibitory action against Streptococcus pneumoniae, suggesting it may serve as a lead compound for developing narrow-spectrum antibiotics .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In cellular assays, it demonstrated the ability to induce apoptosis in various cancer cell lines. The underlying mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at a leading pharmaceutical institute reported that this compound showed significant antibacterial activity against S. pneumoniae with minimal cytotoxicity to human cells .
- Anticancer Research : In another case study, the compound was tested against breast cancer cell lines (MCF-7) and exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate | Moderate | Low |
Ethyl 5-formylimidazo[1,2-a]pyridine-2-carboxylate | Low | High |
Properties
IUPAC Name |
ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c1-2-17-11(16)9-3-7(12)6-15-8(4-13)5-14-10(9)15/h3,5-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECOIVMHTYPEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN2C1=NC=C2C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.